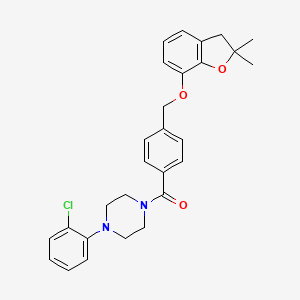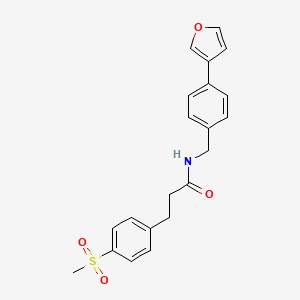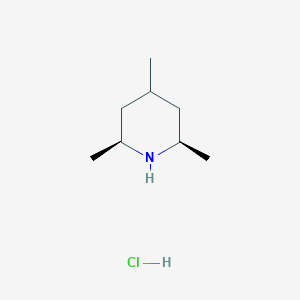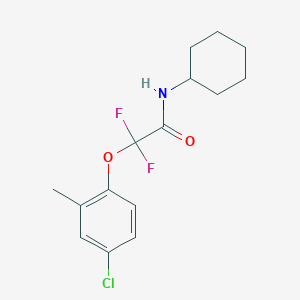![molecular formula C12H24N2O3 B2844794 Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate CAS No. 1099649-48-5](/img/structure/B2844794.png)
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a chemical compound with the molecular formula C12H24N2O3 . It is related to other compounds such as methyl 3-{[3-(morpholin-4-yl)-3-oxopropyl]amino}propanoate and 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The exact structure can be confirmed using single-crystal X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, and density can be found in specialized chemical databases .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate and its analogues are highlighted for their role in synthetic chemistry, particularly in the development of intermediates for kinase inhibitors. A study by Xu et al. (2015) demonstrates a water-mediated, three-component Wittig–SNAr approach for synthesizing these compounds, emphasizing its utility in creating new C(sp2)–N bonds and C(sp2)–C(sp2) double bonds in an environmentally friendly manner using water as a solvent. This method is significant for its high stereoselectivity and yields, making it a valuable process for pharmaceutical synthesis and other areas requiring specific molecular architectures (Xu et al., 2015).
Drug Development and Molecular Docking
Research on derivatives of this compound, such as those explored by Borik and Hussein (2021), provides insights into their biological potentials. Through synthesis and molecular docking studies, these compounds have been assessed for antioxidant, antiulcerogenic, and anti-inflammatory activities. Their ability to protect hepatocytes and gastric mucosa against various toxicities indicates a broad spectrum of pharmacological applications. The molecular docking suggests that these derivatives can interact within the active sites of enzymes like COX-2, highlighting their potential as therapeutic agents (Borik & Hussein, 2021).
Novel Precursors in Organic Synthesis
The compound Ethyl 3-(2,4-dioxocyclohexyl)propanoate, as studied by Thakur et al. (2015), serves as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their derivatives. This research opens new pathways in the synthesis of complex organic molecules, offering a strategic approach for creating compounds with potential pharmacological applications. The method stands out for its selectivity and mild reaction conditions, contributing to the diversification of synthetic routes in medicinal chemistry (Thakur et al., 2015).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) have characterized two polymorphic forms of a related investigational pharmaceutical compound, showcasing the challenges and techniques involved in distinguishing polymorphs. This research is critical in the pharmaceutical industry, as different polymorphic forms of a drug can have varied solubility, stability, and bioavailability properties. The study utilized advanced spectroscopic and diffractometric techniques to elucidate the subtle structural differences between the polymorphs, providing insights essential for drug formulation and quality control (Vogt et al., 2013).
作用機序
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate are currently unknown . As a new compound, its effects on various biochemical pathways have not been fully explored. Future studies may reveal its influence on specific pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
特性
IUPAC Name |
ethyl 3-(3-morpholin-4-ylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-17-12(15)4-6-13-5-3-7-14-8-10-16-11-9-14/h13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMOPXGIBQMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)


![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)
![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)


![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)
![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)